molecular formula C10H13NO B11916913 8-Amino-5,6,7,8-tetrahydronaphthalen-2-OL

8-Amino-5,6,7,8-tetrahydronaphthalen-2-OL

Cat. No.: B11916913
M. Wt: 163.22 g/mol
InChI Key: SXQYMLTXGOSXPE-UHFFFAOYSA-N
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Description

8-Amino-5,6,7,8-tetrahydronaphthalen-2-OL is an organic compound with the molecular formula C10H13NO It is a derivative of naphthalene, featuring an amino group at the 8th position and a hydroxyl group at the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Amino-5,6,7,8-tetrahydronaphthalen-2-OL typically involves the reduction of a corresponding nitro compound or the amination of a hydroxylated naphthalene derivative. One common method includes the catalytic hydrogenation of 8-nitro-5,6,7,8-tetrahydronaphthalen-2-OL in the presence of a palladium catalyst under hydrogen gas .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar catalytic processes on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group at the 2nd position can be oxidized to form a ketone or carboxylic acid derivative.

    Reduction: The amino group can be reduced to form a corresponding amine derivative.

    Substitution: The amino and hydroxyl groups can participate in various substitution reactions, such as nucleophilic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: 8-Keto-5,6,7,8-tetrahydronaphthalen-2-OL or 8-carboxy-5,6,7,8-tetrahydronaphthalen-2-OL.

    Reduction: 8-Amino-5,6,7,8-tetrahydronaphthalen-2-amine.

    Substitution: Various alkylated or acylated derivatives.

Scientific Research Applications

8-Amino-5,6,7,8-tetrahydronaphthalen-2-OL has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 8-Amino-5,6,7,8-tetrahydronaphthalen-2-OL is not well-documented. its structural features suggest it may interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate biological pathways and potentially lead to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 5,6,7,8-Tetrahydronaphthalen-2-OL
  • 8-Amino-5,6,7,8-tetrahydronaphthalen-1-OL
  • 5,6,7,8-Tetrahydronaphthalen-2-amine

Uniqueness

8-Amino-5,6,7,8-tetrahydronaphthalen-2-OL is unique due to the presence of both an amino group and a hydroxyl group on the naphthalene ring, which allows for diverse chemical reactivity and potential biological activity. This dual functionality distinguishes it from other similar compounds that may lack one of these functional groups .

Properties

IUPAC Name

8-amino-5,6,7,8-tetrahydronaphthalen-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c11-10-3-1-2-7-4-5-8(12)6-9(7)10/h4-6,10,12H,1-3,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXQYMLTXGOSXPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)C=CC(=C2)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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